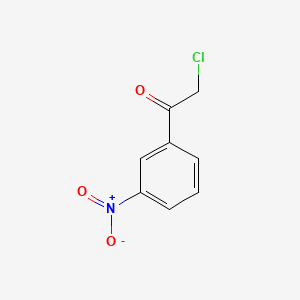

Acetophenone, 2-chloro-m-nitro-

Descripción

BenchChem offers high-quality Acetophenone, 2-chloro-m-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetophenone, 2-chloro-m-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

99-47-8 |

|---|---|

Fórmula molecular |

C8H6ClNO3 |

Peso molecular |

199.59 g/mol |

Nombre IUPAC |

2-chloro-1-(3-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H6ClNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4H,5H2 |

Clave InChI |

LBHUVZXFCGZYDL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCl |

SMILES canónico |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCl |

Origen del producto |

United States |

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Acetophenone, 2-chloro-m-nitro- Isomers

Executive Summary & Nomenclature Disambiguation

In pharmaceutical development and advanced organic synthesis, the nomenclature "Acetophenone, 2-chloro-m-nitro-" frequently introduces structural ambiguity within chemical inventories. As a Senior Application Scientist, it is critical to recognize that this descriptor primarily refers to two distinct structural isomers, both of which serve as foundational building blocks but exhibit vastly different thermodynamic stabilities and reactivities:

-

2-Chloro-1-(3-nitrophenyl)ethanone (CAS 99-47-8) : Also known as α -chloro-m-nitroacetophenone or m-nitrophenacyl chloride. In this isomer, the chlorine atom is substituted on the aliphatic α -carbon of the acetyl group[1].

-

2'-Chloro-5'-nitroacetophenone (CAS 23082-50-0) : In this ring-chlorinated isomer, the chlorine atom is located at the ortho-position (2') of the phenyl ring, with the nitro group at the meta-position (5') relative to the acetyl group[2].

This guide provides an in-depth analysis of their molecular weight, boiling point data, thermal causality, and field-proven experimental workflows.

Physicochemical Data & Thermodynamic Profiling

Both isomers share the same molecular formula ( C8H6ClNO3 ) and molecular weight, but their distinct structural arrangements lead to significant variations in their melting and boiling points.

Table 1: Comparative Physicochemical Properties

| Property | 2-Chloro-1-(3-nitrophenyl)ethanone (CAS 99-47-8) | 2'-Chloro-5'-nitroacetophenone (CAS 23082-50-0) |

| Molecular Formula | C8H6ClNO3 | C8H6ClNO3 |

| Molecular Weight | 199.59 g/mol [1] | 199.59 g/mol [2] |

| Melting Point | 100.5 – 103 °C[3] | 60 – 64 °C |

| Boiling Point | Decomposes before boiling (~334 °C predicted) | 244.8 °C at 760 mmHg[2] |

| Density | ~1.41 g/cm³ | 1.378 g/cm³[2] |

| Primary Utility | Thiazole/imidazole ring synthesis | Vismodegib (Hedgehog inhibitor) intermediate[4] |

Mechanistic Insights: Thermal Stability & Causality

Understanding the causality behind the boiling point discrepancies is vital for safe laboratory handling and scale-up operations.

-

CAS 99-47-8 ( α -chloro ketone) : The α -carbon is highly electrophilic due to the electron-withdrawing nature of both the adjacent carbonyl group and the chlorine atom. At elevated temperatures, the acidic α -protons and the excellent leaving group ability of the chloride ion make this molecule highly susceptible to self-condensation, polymerization, and thermal degradation (releasing toxic HCl gas). Consequently, a true atmospheric boiling point cannot be experimentally determined without catastrophic decomposition. Purification must rely on recrystallization rather than distillation.

-

CAS 23082-50-0 (Ring-chlorinated ketone) : The chlorine atom is bound to an sp2 hybridized aromatic carbon, which is significantly more stable against nucleophilic displacement and thermal stress. This stability allows the compound to reach an atmospheric boiling point of 244.8 °C[2]. However, prolonged exposure to temperatures above 200 °C can still trigger nitroaromatic decomposition, making vacuum distillation the standard protocol.

Self-Validating Experimental Workflows

Protocol A: Safe Vacuum Fractionation of 2'-Chloro-5'-nitroacetophenone

To purify CAS 23082-50-0 without risking thermal degradation of the nitro group, a self-validating vacuum distillation system must be employed.

-

Apparatus Setup : Assemble a short-path vacuum distillation apparatus. Causality: A short-path setup minimizes the thermal residence time of the vapor, drastically reducing the probability of heat-induced degradation.

-

Pressure Regulation : Apply a high vacuum of <10 mmHg. Causality: Lowering the system pressure depresses the boiling point from 244.8 °C[2] to approximately 120–130 °C, safely bypassing the thermal decomposition threshold.

-

Heating & Fractionation : Gradually heat the oil bath. Discard the initial fore-run (which typically contains residual moisture or low-boiling impurities). Collect the main fraction only when the vapor temperature stabilizes.

-

Validation : Analyze the collected main fraction via HPLC (High-Performance Liquid Chromatography) to confirm >98% purity. A Karl Fischer (KF) titration should be performed to ensure water content is <0.5%.

Protocol B: Catalytic Hydrogenation in Vismodegib Synthesis

2'-Chloro-5'-nitroacetophenone is a critical upstream intermediate in the synthesis of Vismodegib, a Hedgehog pathway inhibitor[4]. The following protocol details the highly sensitive reduction of the nitro group without triggering unwanted dehalogenation of the chlorine atom.

-

Substrate Preparation : Dissolve the intermediate 2-(2-chloro-5-nitrophenyl)pyridine (derived from CAS 23082-50-0) in a solvent system of Methanol/Acetic Acid (9:1 ratio)[4]. Causality: The inclusion of acetic acid minimizes the formation of over-reduced impurities[4].

-

Catalyst Loading : Add a highly specific bimetallic catalyst: 1% Pt + 2% V/C (Platinum/Vanadium on Carbon)[4]. Causality: Standard Palladium on Carbon (Pd/C) often leads to extensive hydrodehalogenation (loss of the chlorine atom). The Pt/V system selectively reduces the nitro group to an amine while preserving the aryl chloride bond[4].

-

Hydrogenation : Pressurize the reactor to 88 psi with hydrogen gas and heat to 60 °C for 6 hours[4].

-

Validation : Monitor the reaction via HPLC. The protocol is self-validating when the conversion to 4-chloro-3-(pyridin-2-yl)aniline reaches >97% with minimal over-reduced byproducts[4].

Pathway Visualization

The following diagram illustrates the logical synthetic workflow utilizing 2'-Chloro-5'-nitroacetophenone as a building block in targeted drug development.

Fig 1: Synthetic workflow from 2'-Chloro-5'-nitroacetophenone to Vismodegib.

Sources

Solubility Profile of 2-Chloro-m-nitroacetophenone in Polar Organic Solvents

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-chloro-m-nitroacetophenone, a key intermediate in various synthetic applications. As researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This document elucidates the physicochemical properties of the target molecule, explores the theoretical principles governing its dissolution, presents its solubility profile in common polar organic solvents, and provides a detailed, field-proven protocol for experimental solubility determination. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction and Physicochemical Profile

2-Chloro-m-nitroacetophenone and its isomers, such as 2'-Chloro-5'-nitroacetophenone, are substituted aromatic ketones that serve as versatile building blocks in organic synthesis. They are frequently utilized in the preparation of pharmaceuticals, dyes, and pesticides[1]. The solubility of these compounds is a critical parameter that dictates their handling, reactivity, and application.

The molecular structure, characterized by a polar carbonyl group, an electron-withdrawing nitro group, and a halogenated aromatic ring, results in a molecule of moderate polarity. This structure is the primary determinant of its interaction with various solvents.

Table 1: Physicochemical Properties of 2'-Chloro-5'-nitroacetophenone

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO₃ | [1][2] |

| Molar Mass | 199.59 g/mol | [1][2] |

| Appearance | White to orange or green crystalline solid | [2] |

| Melting Point | 60-64 °C | [1][2] |

| Purity (Typical) | >98.0% (GC) | [2] |

Guiding Principles of Solubility

The dissolution of a solute in a solvent is governed by the thermodynamic principle that a solution will form when the overall Gibbs free energy of the system decreases. This is often simplified to the adage "like dissolves like," which relates the polarity of the solute and solvent.

-

Solute Structure: 2-Chloro-m-nitroacetophenone possesses several functional groups that influence its polarity. The ketone (C=O) and nitro (NO₂) groups are highly polar and can act as hydrogen bond acceptors. The chloro-substituted phenyl ring contributes to the molecule's size and introduces some lipophilicity, but the electronegative chlorine and nitro groups enhance the dipole moment of the aromatic system.

-

Solvent Properties: Polar organic solvents are characterized by a high dielectric constant and the presence of polar functional groups. They can be categorized as:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain -OH groups and can act as both hydrogen bond donors and acceptors. They are particularly effective at solvating polar solutes that can participate in hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents have significant dipole moments but lack acidic protons. They primarily solvate solutes through dipole-dipole interactions. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly powerful due to their high polarity and are often used to dissolve sparingly soluble compounds[3][4].

-

The interaction between the polar functionalities of 2-chloro-m-nitroacetophenone and the solvent molecules must overcome the lattice energy of the crystalline solute. The stronger these solute-solvent interactions, the higher the solubility[5].

Solubility Profile in Key Polar Organic Solvents

While extensive quantitative solubility data for 2-chloro-m-nitroacetophenone is not widely published, a qualitative profile can be constructed based on available data for this compound and structurally similar molecules. For precise applications, experimental verification is strongly recommended using the protocol outlined in Section 4.

Table 2: Qualitative Solubility of 2-Chloro-m-nitroacetophenone and Related Compounds

| Solvent | Solvent Type | Expected Solubility of 2-Chloro-m-nitroacetophenone | Rationale & Supporting Data |

| Methanol | Polar Protic | Soluble | Explicitly mentioned as a solvent for 2'-Chloro-5'-nitroacetophenone[2]. Related bromo-nitro[6] and nitro-acetophenones are also soluble in alcohols[7]. |

| Ethanol | Polar Protic | Soluble | Short-chain alcohols are effective solvents for moderately polar organic compounds. 2-Chloroacetophenone is freely soluble in alcohol[8][9]. |

| Acetone | Polar Aprotic | Soluble | Acetone is a versatile solvent for many organic solids. Related compounds like 4'-Bromo-3'-nitroacetophenone[6] and 2-Chloroacetophenone[8] are soluble in acetone. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is a strong polar aprotic solvent known to dissolve many chloro- and nitro-substituted aromatic compounds[3][10]. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is one of the most powerful aprotic solvents and is expected to readily dissolve the compound[3][10]. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | While polar, acetonitrile is generally a weaker solvent than DMSO or DMF for highly polar solids. Solubility is expected, but may be less than in other aprotic solvents[3]. |

| Water | Polar Protic | Sparingly Soluble / Insoluble | Despite its polarity, the large, non-polar aromatic ring limits aqueous solubility. Related compounds are typically reported as insoluble or sparingly soluble in water[6][8][11]. |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This section provides a robust, self-validating protocol for the quantitative determination of solubility. The shake-flask method, coupled with UV-Vis spectrophotometry, is a reliable standard for generating accurate solubility data[12].

Causality and Rationale

The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of the undissolved solid. By separating the liquid phase and measuring its concentration, we determine the maximum amount of solute that can dissolve under specific conditions (solvent, temperature). UV-Vis spectrophotometry is chosen for its sensitivity to aromatic ketones, which typically exhibit strong UV absorbance.

Step-by-Step Methodology

-

Preparation of Standard Solutions and Calibration Curve:

-

1.1. Stock Solution: Accurately weigh approximately 10 mg of 2-chloro-m-nitroacetophenone and dissolve it in a 10 mL volumetric flask with the chosen polar organic solvent. This creates a stock solution of known concentration (approx. 1 mg/mL).

-

1.2. Serial Dilutions: Prepare a series of 5-7 standard solutions by serially diluting the stock solution. This creates a range of concentrations that will be used to establish a linear relationship between absorbance and concentration.

-

1.3. Spectrophotometry: Using a UV-Vis spectrophotometer, determine the wavelength of maximum absorbance (λmax) for the compound, typically between 240-280 nm for acetophenone derivatives[12].

-

1.4. Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting plot must be linear and pass through the origin, validating the Beer-Lambert law for this concentration range. A high coefficient of determination (R² > 0.99) is required for trustworthiness.

-

-

Preparation of Saturated Solution:

-

2.1. Add Excess Solute: Add an excess amount of 2-chloro-m-nitroacetophenone (e.g., 20-30 mg) to a sealed, screw-cap glass vial containing a known volume (e.g., 5 mL) of the solvent. The visual presence of undissolved solid is critical to ensure saturation is achievable.

-

2.2. Equilibration: Place the vial in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for 24-48 hours. This extended period ensures that the system reaches thermodynamic equilibrium. The required time can be validated by taking measurements at different time points (e.g., 24, 36, 48 hours) until the measured concentration remains constant.

-

-

Phase Separation and Sample Analysis:

-

3.1. Settling: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

3.2. Separation: Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE). This step is crucial to remove any undissolved microcrystals, which would lead to erroneously high solubility values.

-

3.3. Dilution: Accurately dilute the clear, saturated solution with the same solvent to ensure its absorbance falls within the linear range of the previously generated calibration curve. The dilution factor must be precisely recorded.

-

3.4. Measurement: Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

4.1. Determine Concentration: Use the linear equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

-

4.2. Apply Dilution Factor: Multiply the calculated concentration by the dilution factor to obtain the final solubility of 2-chloro-m-nitroacetophenone in the solvent. The result is typically expressed in mg/mL or mol/L.

-

Workflow Visualization

Caption: Workflow for experimental solubility determination.

References

-

2'-CHLORO-5'-NITROACETOPHENONE - ChemBK. (2024, April 9). Available at: [Link]

-

Dikkar, A. B., Pethe, G. B., & Aswar, A. S. (2015). Solute–Solvent Interactions in Solutions of 2-Hydroxy-5-chloro-3-nitroacetophenone Isonicotinoylhydrazone in N,N-Dimethylformamide at 298–313 K According to Ultrasonic and Viscometric Data. Russian Journal of Physical Chemistry A, 89(12), 2201–2206. Available at: [Link]

-

2'-Nitroacetophenone | C8H7NO3 | CID 11346 - PubChem. (n.d.). Available at: [Link]

-

2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem. (n.d.). Available at: [Link]

-

Radhakrishnamurti, P. S., & Sahu, J. (1969). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Canadian Journal of Chemistry, 47(24), 4499-4502. Available at: [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

-

ResearchGate. (2023, March 14). Can 4′-Bromo-3′-nitroacetophenone be solubilized in methanol or ethanol? Available at: [Link]

-

Radhakrishnamurti, P. S., & Sahu, J. (1971). Aromatic nucleophilic substitutions. Reactions of halogeno and nitro-substituted benzenes—part II. Journal of the Indian Chemical Society, 48(2), 192-196. Available at: [Link]

-

Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., Pino, J. A., & Beer, R. F. (1983). Dependence of solute solubility parameters on solvent polarity. Journal of Pharmaceutical Sciences, 72(7), 735-741. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2'-Chloro-5'-nitroacetophenone | 23082-50-0 | TCI AMERICA [tcichemicals.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dependence of solute solubility parameters on solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Nitroacetophenone CAS#: 577-59-3 [m.chemicalbook.com]

- 8. 2-Chloroacetophenone | 532-27-4 [chemicalbook.com]

- 9. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. 2-CHLOROACETOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Guide to Handling 2-Chloro-3'-nitroacetophenone in Air-Sensitive Reactions

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a comprehensive guide for the safe and effective handling of 2-chloro-3'-nitroacetophenone in the context of air-sensitive chemical reactions. While the specific query for "Acetophenone, 2-chloro-m-nitro-" does not correspond to a standard chemical name, this guide focuses on the well-documented and structurally similar compound, 2-chloro-3'-nitroacetophenone. The principles and protocols detailed herein are broadly applicable to related α-haloacetophenones. This guide covers the chemical's reactivity, the rationale for using inert atmosphere techniques, detailed experimental protocols for both Schlenk line and glovebox use, and critical safety considerations.

Introduction: Understanding the Reagent

2-Chloro-3'-nitroacetophenone is a versatile bifunctional organic building block. Its structure incorporates an electrophilic α-carbon, activated by the adjacent carbonyl group, and a meta-substituted nitro group on the aromatic ring. This combination of features makes it a valuable precursor in various synthetic routes, particularly in the synthesis of heterocyclic compounds like thiazoles.[1]

The reactivity of the C-Cl bond is significantly enhanced by several factors:

-

Inductive Effect: The electron-withdrawing nature of the carbonyl group polarizes the C-Cl bond, making the α-carbon highly susceptible to nucleophilic attack.[1]

-

Substituent Effects: The meta-nitro group is a strong electron-withdrawing group that further increases the electrophilicity of the carbonyl carbon and, by extension, the α-carbon.[1]

-

Leaving Group Ability: While chloride is a good leaving group, it is less reactive than bromide or iodide. This means reactions with 2-chloro-3'-nitroacetophenone may require longer reaction times or more forcing conditions compared to its bromo-analogue.[1]

Although 2-chloro-3'-nitroacetophenone itself is not pyrophoric, its use in "air-sensitive reactions" implies its reaction with reagents that are unstable in the presence of atmospheric oxygen and/or moisture. Such reagents often include organometallics (e.g., Grignard reagents, organolithiums), strong bases (e.g., sodium hydride, LDA), and certain catalysts.[2][3] Exposure of these reagents to air can lead to decomposition, reduced yields, and the formation of unwanted byproducts, compromising the integrity of the experiment.[4]

Physical and Safety Data Summary

The following table summarizes key data for 2-chloroacetophenone, a close structural analog. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact reagent in use.

| Property | Value | Source & Notes |

| Chemical Name | 2-Chloro-1-(3-nitrophenyl)ethanone | (Assumed from user query) |

| CAS Number | 532-27-4 | (For 2-Chloroacetophenone) |

| Molecular Formula | C₈H₆ClNO₃ | (For 2-chloro-3'-nitroacetophenone) |

| Appearance | Beige to white crystalline solid | [5] (Typical for related compounds) |

| Primary Hazards | Fatal if inhaled or swallowed. Causes severe skin and eye burns/damage. Lachrymator. Moisture sensitive. | [5][6][7] |

| Incompatibilities | Bases, Alcohols, Amines, Water/Moisture. | [5][8] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture. | [5][7][8] |

The Imperative for an Inert Atmosphere

An inert atmosphere is a reaction environment devoid of reactive gases like oxygen (O₂) and water (H₂O).[4] It is typically composed of unreactive gases such as argon (Ar) or nitrogen (N₂). The necessity for such an environment when working with 2-chloro-3'-nitroacetophenone arises not from the compound's own instability in air, but from the high reactivity of its intended reaction partners.

The diagram below illustrates the core logic for employing air-sensitive techniques.

Caption: Rationale for using inert atmosphere techniques.

Argon is generally preferred for its higher density, which allows it to effectively displace air in a flask, and its greater inertness compared to nitrogen, which can react with some reagents (e.g., lithium metal) under certain conditions.[9]

Experimental Protocols: A Step-by-Step Guide

Successful execution of an air-sensitive reaction requires meticulous preparation of glassware, solvents, and reagents. The two primary methods for achieving an inert atmosphere are the Schlenk line and the glovebox.[10]

Protocol 1: Reaction Setup via Schlenk Line

A Schlenk line is a dual-manifold apparatus that allows for the controlled switching between a vacuum and a supply of inert gas.[10] This protocol describes a typical setup for a nucleophilic substitution reaction.

A. Glassware Preparation

-

Cleaning & Drying: Thoroughly clean all glassware (round-bottom flask, condenser, etc.) and oven-dry at >125°C overnight to remove adsorbed moisture.[3][11]

-

Flame-Drying: Assemble the hot glassware (e.g., reaction flask with a stir bar). While flushing with a stream of inert gas, gently heat the entire surface of the apparatus with a heat gun or a soft flame to drive off any residual water. Caution: Do not heat volumetric glassware.

-

Cooling: Allow the glassware to cool to room temperature under a positive pressure of inert gas. This is typically achieved by connecting the flask to the Schlenk line and performing at least three "purge-and-refill" cycles (evacuating the flask under vacuum and refilling with inert gas).[10]

Caption: A typical Schlenk line reaction setup.

B. Reagent & Solvent Handling

-

Solid Reagent Addition: Quickly weigh the 2-chloro-3'-nitroacetophenone and add it to the cooled, inert reaction flask under a positive flow of inert gas (a "counterflow").[10] Reseal the flask immediately.

-

Solvent Degassing: Solvents must be both anhydrous and deoxygenated. A common method is "freeze-pump-thaw," where the solvent is frozen with liquid nitrogen, subjected to a vacuum to remove gases, and then thawed. This cycle is repeated three times.[10] Alternatively, for less stringent requirements, purging by bubbling inert gas through the solvent for 30-60 minutes can be sufficient.[2]

-

Solvent Transfer: Transfer the degassed, anhydrous solvent to the reaction flask via a cannula or a dry syringe.[3][12]

C. Liquid Reagent Transfer via Syringe Transferring air-sensitive liquid reagents (e.g., organolithiums, solutions of other sensitive compounds) requires careful technique to avoid introducing air into either the reaction flask or the reagent bottle.

-

Syringe Preparation: Dry the syringe and needle in an oven. After cooling, flush the syringe thoroughly with inert gas at least 5-10 times.[3] To do this, draw inert gas from a separate inerted flask and expunge it into the atmosphere.[12][13]

-

Reagent Withdrawal: Puncture the septum of the reagent bottle (e.g., a Sure/Seal™ bottle) with the needle.[11] Push the plunger to inject the inert gas from the syringe into the bottle's headspace to equalize pressure. Draw the desired volume of liquid into the syringe.

-

Gas Buffer: Before withdrawing the needle from the reagent bottle, pull a small volume (~10-20%) of inert gas from the headspace into the syringe.[12][13] This "gas buffer" prevents the reactive liquid at the needle tip from coming into contact with air during transfer.

-

Injection: Puncture the septum of the reaction flask. Invert the syringe, gently push the gas buffer into the flask, and then slowly dispense the liquid reagent.

Caption: Workflow for air-sensitive liquid transfer.

Protocol 2: Handling within a Glovebox

A glovebox provides a contained inert atmosphere, ideal for handling highly sensitive or solid reagents.[2]

-

Material Transfer: All items (glassware, spatulas, reagents) must be brought into the glovebox through an antechamber. The antechamber is purged and refilled with inert gas multiple times (typically 3-5 cycles) before opening the inner door.

-

Reaction Setup: Inside the glovebox, assemble the reaction apparatus. Weigh and add 2-chloro-3'-nitroacetophenone and any other solid reagents directly into the reaction flask.

-

Solvent Addition: Add anhydrous, degassed solvent (stored inside the glovebox) to the flask.

-

Reaction Execution: If the reaction requires heating or cooling, it can be passed out of the glovebox (if properly sealed) to a heating mantle or cooling bath connected to a Schlenk line for inert gas maintenance. Alternatively, some gloveboxes are equipped with heating/cooling plates.

-

Work-up: All filtration and initial purification steps can be performed inside the glovebox, which is particularly advantageous for isolating air-sensitive products.[14]

Safety and Hazard Management

2-Chloro-3'-nitroacetophenone and its analogs are hazardous materials. Always adhere to the following safety protocols:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses and a face shield).[6]

-

Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][8]

-

Exposure Response:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[6][7]

-

Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical aid.[6][15]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.[5]

Conclusion

The successful use of 2-chloro-3'-nitroacetophenone in air-sensitive reactions is contingent upon the rigorous exclusion of atmospheric oxygen and moisture. This is dictated by the sensitivity of the coreactants, not the acetophenone derivative itself. Mastery of inert atmosphere techniques, whether using a Schlenk line or a glovebox, is essential for achieving high yields, product purity, and experimental reproducibility. A profound respect for the hazardous nature of this lachrymatory and corrosive compound, demonstrated through the consistent use of appropriate PPE and engineering controls, is paramount for ensuring laboratory safety.

References

-

Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide. [Link]

-

Organic Chemistry Lab Techniques. (2022, February 2). Inert Atmosphere. YouTube. [Link]

-

Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

-

Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

-

ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-Chloroacetophenone. [Link]

-

Wikipedia. (n.d.). Air-free technique. [Link]

-

Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

Oxford Academic. (2023, October 31). General techniques for handling air-sensitive compounds. [Link]

-

Cole-Parmer. (2003, November 20). Material Safety Data Sheet - 2-Chloroacetophenone. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. fiveable.me [fiveable.me]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. sds.chemtel.net [sds.chemtel.net]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. Air-free technique - Wikipedia [en.wikipedia.org]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. academic.oup.com [academic.oup.com]

- 15. 2-CHLOROACETOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-3-nitroacetophenone

Introduction: Unlocking the Synthetic Potential of Activated Aryl Halides

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, providing a powerful pathway for the construction of carbon-heteroatom bonds on aromatic rings. This reaction is particularly effective for aryl systems rendered electron-deficient by the presence of strong electron-withdrawing groups.[1][2] The substrate at the heart of this guide, 2-chloro-3-nitroacetophenone, is an exemplary candidate for SNAr transformations.

The strategic placement of two potent electron-withdrawing groups—a nitro group (NO₂) and an acetyl group (COCH₃)—ortho and meta to the chloro leaving group, respectively, significantly activates the aromatic ring towards nucleophilic attack. This electronic arrangement not only facilitates the reaction but also provides a versatile handle for the synthesis of a diverse array of substituted acetophenone derivatives, which are valuable intermediates in the fields of medicinal chemistry and materials science.

This technical guide offers an in-depth exploration of the mechanistic underpinnings of the SNAr reaction as applied to 2-chloro-3-nitroacetophenone. We provide field-tested, step-by-step protocols for its reaction with various classes of nucleophiles, explain the causal logic behind experimental choices, and present the data in a clear, comparative format to empower researchers in their synthetic endeavors.

Mechanistic Principles: The Addition-Elimination Pathway

The SNAr reaction does not proceed via a concerted Sₙ2 or a stepwise Sₙ1 mechanism, which are common for aliphatic systems. Instead, it follows a distinct two-step addition-elimination pathway.[2][3] The favorability of this mechanism is critically dependent on the ability of the aromatic ring to stabilize a transient, negatively charged intermediate.

-

Nucleophilic Addition & Meisenheimer Complex Formation: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex .[3][4]

-

Stabilization by Electron-Withdrawing Groups (EWGs): The stability of the Meisenheimer complex is the kinetic linchpin of the entire process. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho nitro group through resonance.[4] The acetyl group, while not directly in the delocalization path from the ortho position, contributes to the overall electron deficiency of the ring through its inductive effect and resonance. This stabilization lowers the activation energy of the first, rate-determining step.[1]

-

Elimination & Re-aromatization: In the second, typically faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

The overall mechanism is depicted below:

Diagram 2: General experimental workflow for SNAr protocols.

Detailed Application Protocols

The following protocols provide detailed methodologies for the reaction of 2-chloro-3-nitroacetophenone with representative sulfur, nitrogen, and oxygen nucleophiles.

Protocol 1: Reaction with a Sulfur Nucleophile (Hantzsch Thiazole Synthesis)

This protocol details the reaction with thiourea, a classic example that proceeds via SNAr followed by an intramolecular cyclization to form a highly functionalized thiazole ring system. This method is adapted from established procedures for α-haloacetophenones. [5] Materials:

-

2-Chloro-3-nitroacetophenone (1.0 eq)

-

Thiourea (1.0 eq)

-

Ethanol (as solvent)

-

5% Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-3-nitroacetophenone (e.g., 2.00 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 50 mL of ethanol.

-

Heating: Heat the reaction mixture to a gentle reflux (approximately 78 °C) with continuous stirring.

-

Causality: Heating provides the necessary activation energy to overcome the kinetic barrier of the initial nucleophilic attack. Ethanol is an excellent solvent for both reactants and is polar enough to facilitate the reaction.

-

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The reaction is complete when the starting acetophenone spot is no longer visible. The expected reaction time is approximately 5-8 hours.

-

Note: The chloro-derivative is less reactive than its bromo-analogue; therefore, a longer reaction time is anticipated. [5]4. Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add a 5% aqueous solution of sodium bicarbonate dropwise while stirring until the pH is approximately 7-8. This neutralizes any HCl formed during the reaction and subsequent cyclization, causing the product to precipitate.

-

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 60 °C to obtain the final product, 2-amino-4-(3-nitro-2-acetylphenyl)thiazole.

Protocol 2: General Protocol for Reaction with Amine Nucleophiles (e.g., Morpholine)

This generalized protocol describes the displacement of the chloride with secondary amines like morpholine or piperidine. These reactions often proceed readily due to the high nucleophilicity of such amines.

Materials:

-

2-Chloro-3-nitroacetophenone (1.0 eq)

-

Morpholine (or other secondary amine, 1.1 - 1.5 eq)

-

A non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5 eq)

-

Solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or Ethanol)

-

Ethyl Acetate, Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle (if needed), separatory funnel, rotary evaporator.

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 2-chloro-3-nitroacetophenone (1.0 eq) in a suitable solvent (e.g., DMF, 5-10 mL per mmol of substrate), add the amine (1.2 eq) and the base (1.5 eq).

-

Causality: A polar aprotic solvent like DMF is ideal for SNAr reactions as it solvates the cation of the base but not the nucleophile, enhancing its reactivity. The base is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

-

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) as necessary.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (3 x volumes of the aqueous layer).

-

Purification: Combine the organic layers, wash with water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: General Protocol for Reaction with Oxygen Nucleophiles (e.g., Sodium Ethoxide)

This protocol outlines the reaction with alkoxides, which are potent nucleophiles for SNAr. It is critical to perform this reaction under anhydrous conditions to prevent hydrolysis of the alkoxide and potential side reactions.

Materials:

-

2-Chloro-3-nitroacetophenone (1.0 eq)

-

Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (1.1 eq)

-

Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Ethanol, or DMF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate, Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Flame-dried glassware, inert atmosphere setup (N₂ or Ar).

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-chloro-3-nitroacetophenone (1.0 eq) in the chosen anhydrous solvent.

-

Nucleophile Addition: Add the solid sodium alkoxide (1.1 eq) portion-wise at room temperature, or add a solution of the alkoxide in its corresponding alcohol.

-

Causality: Anhydrous conditions are paramount as alkoxides are strong bases and will readily react with any water present. An inert atmosphere prevents quenching of the nucleophile by atmospheric moisture.

-

-

Reaction Conditions: Stir the reaction at room temperature or heat gently if required.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo. Purify the residue by column chromatography or recrystallization.

Data Presentation: Summary of Protocols

The following table summarizes the reaction conditions for the nucleophilic aromatic substitution on 2-chloro-3-nitroacetophenone with various nucleophiles.

| Nucleophile | Class | Solvent | Base | Temp. | Approx. Time | Expected Product Structure |

| Thiourea | Sulfur | Ethanol | - (internal) | Reflux | 5-8 h |  |

| Morpholine | Nitrogen (Amine) | DMF | K₂CO₃ | RT - 80°C | 2-12 h |  |

| Piperidine | Nitrogen (Amine) | Acetonitrile | Et₃N | RT - 80°C | 2-12 h |  |

| Sodium Ethoxide | Oxygen (Alkoxide) | Anhydrous EtOH | - | RT | 1-4 h |  |

| Thiophenol | Sulfur (Thiol) | DMF | K₂CO₃ | RT | 1-3 h |  |

Note: Reaction times are estimates and should be confirmed by reaction monitoring (e.g., TLC, LC-MS).

References

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. National Center for Biotechnology Information. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

-

o-NITROACETOPHENONE. Organic Syntheses. [Link]

-

22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Center for Biotechnology Information. [Link]

-

16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]

-

Experiment 4: The Williamson Synthesis of Ethers. MiraCosta College. [Link]

-

Synthesis of 3-nitro-4-morpholino-benzophenone. PrepChem.com. [Link]

Sources

Technical Support Center: Chemoselective Reduction of 2-Chloro-3-nitroacetophenone

Welcome to the Technical Support Center for the reduction of Acetophenone, 2-chloro-m-nitro- (commonly referred to as 2-chloro-3-nitroacetophenone).

For drug development professionals and synthetic chemists, this substrate presents a classic chemoselectivity challenge. It contains three highly reactive functional groups: an electrophilic ketone, a reducible nitro group, and a labile aryl chloride. The most common synthetic objective is the chemoselective reduction of the nitro group to an aniline (yielding 3-amino-2-chloroacetophenone) without triggering hydrodehalogenation of the chloride or nucleophilic reduction of the ketone.

This guide provides a mechanistic troubleshooting framework, quantitative reagent comparisons, and self-validating protocols to ensure high-yield, reproducible transformations.

Reaction Pathway & Chemoselectivity Map

Understanding the divergent pathways of this substrate is critical. The diagram below maps the causal relationship between your choice of reducing agent and the resulting molecular trajectory.

Fig 1: Chemoselectivity map for 2-chloro-3-nitroacetophenone reduction pathways.

Reagent Selection Matrix

To optimize yield, you must select a reagent system that thermodynamically favors single-electron transfer (SET) to the nitro group while remaining kinetically inert to the ketone and aryl C-Cl bond.

| Reducing Agent | Nitro Reduction Yield | Dehalogenation (%) | Ketone Reduction (%) | Primary Use Case / Mechanistic Notes |

| Fe / NH₄Cl | >90% | 0% | 0% | Highly recommended. Safe, cheap, excellent chemoselectivity via Béchamp-type SET. |

| Fe(III) + Silane | ~90% | 0% | 0% | Homogeneous alternative. Avoids metal sludge; highly selective . |

| SnCl₂·2H₂O | ~85% | <2% | 0% | Classic but generates toxic tin emulsions during workup. |

| Pd/C + H₂ | <10% (as desired) | >80% | <5% | Avoid unless using poisoned catalysts (e.g., Pt/C-S) to prevent oxidative addition to C-Cl. |

| NaBH₄ / EtOH | 0% | 0% | >95% | Selectively reduces the ketone via nucleophilic hydride attack, leaving nitro intact . |

Troubleshooting FAQs

Q1: I used standard catalytic hydrogenation (Pd/C and H₂) to reduce the nitro group, but my LC-MS shows a mass missing the chlorine atom. How do I prevent dehalogenation? Causality: Palladium is highly active for the oxidative addition into aryl carbon-chlorine bonds. Under a hydrogen atmosphere, this leads to rapid hydrodehalogenation, stripping the chlorine from your aromatic ring before or during nitro reduction. Solution: Abandon unpoisoned Pd/C. If you must use hydrogenation for scale-up, switch to a poisoned catalyst such as sulfided Platinum on Carbon (Pt/C-S) or Ruthenium on Titanium Dioxide (Ru/TiO₂). For bench-scale synthesis, the Iron/Ammonium Chloride (Fe/NH₄Cl) protocol is vastly superior for preserving halogens.

Q2: I attempted to use Sodium Borohydride (NaBH₄), but the nitro group remained intact while the ketone was reduced to an alcohol. Why? Causality: Hydride donors like NaBH₄ are nucleophilic. They preferentially attack the highly electrophilic carbonyl carbon of the ketone. They do not readily perform the single-electron transfers required to reduce a nitro group . Solution: To reduce the nitro group, you must use a metal-mediated electron transfer method (like Fe or Sn) or a silane-based reduction. NaBH₄ should only be used if your specific goal is to synthesize 1-(2-chloro-3-nitrophenyl)ethanol.

Q3: I am using the Iron/Ammonium Chloride (Fe/NH₄Cl) method, but my yield is low and I see a persistent yellow/orange intermediate on TLC. What is happening? Causality: The reduction of a nitro group proceeds stepwise: Nitro → Nitroso → Hydroxylamine → Amine. The yellow intermediate is the hydroxylamine. This reaction stalls if the surface of the iron powder is heavily passivated with iron oxide, or if the heterogeneous mixture lacks sufficient mechanical shear (stirring) to maintain solid-liquid contact. Solution:

-

Activate your Iron: Briefly wash the iron powder with 0.1 M HCl, followed by water and ethanol, immediately prior to use.

-

Increase Kinetics: Ensure the reaction is heated to at least 80 °C and use a mechanical overhead stirrer (or a very large magnetic stir bar) to pulverize the iron during the reaction.

Q4: The Stannous Chloride (SnCl₂) reduction works chemically, but I lose half my product during the aqueous workup due to a thick white gel. How can I improve isolation? Causality: Tin(IV) byproducts generated during the reduction form gelatinous, insoluble tin hydroxides (e.g., Sn(OH)₄) at neutral or mildly basic pH. These emulsions physically trap your aniline product. Solution: You must push the tin into a water-soluble complex. During workup, basify the aqueous layer aggressively to pH > 12 using 6M NaOH. This converts the insoluble gel into the highly soluble hexahydroxostannate(IV) complex, [Sn(OH)6]2− , allowing for a clean biphasic extraction with Ethyl Acetate. Alternatively, transition to the modern Fe(III)/silane catalytic system to avoid tin waste entirely .

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure you can verify the reaction's progress in real-time.

Protocol A: Heterogeneous Chemoselective Reduction (Fe/NH₄Cl)

This is the industry-standard Béchamp-type reduction, optimized for preserving both the ketone and the aryl chloride.

-

Preparation: In a 250 mL round-bottom flask, dissolve 2-chloro-3-nitroacetophenone (10.0 mmol) in 60 mL of an Ethanol/Water mixture (3:1 v/v).

-

Reagent Addition: Add Ammonium Chloride (50.0 mmol, 5.0 equiv). Stir until dissolved. Add Iron powder (325 mesh, 50.0 mmol, 5.0 equiv).

-

Self-Validation Check: The mixture will appear as a dark, opaque suspension.

-

-

Reaction: Equip the flask with a reflux condenser and heat to 80 °C under vigorous stirring for 2–4 hours.

-

Analytical Checkpoint: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material (high Rf) will convert to a yellow hydroxylamine intermediate (mid Rf), which will eventually convert to the highly polar aniline product (low Rf, strongly UV active, stains brown with Ninhydrin). Do not stop the reaction until the mid-Rf spot is completely consumed.

-

-

Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the iron oxide sludge. Wash the filter cake thoroughly with EtOAc (3 × 30 mL) until the washings run clear.

-

Isolation: Concentrate the filtrate in vacuo to remove the ethanol. Extract the remaining aqueous layer with EtOAc (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-amino-2-chloroacetophenone as a solid.

Protocol B: Homogeneous Iron(III)-Catalyzed Silane Reduction

A modern, homogeneous alternative that avoids the generation of metal sludge, utilizing an earth-abundant metal catalyst .

-

Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-chloro-3-nitroacetophenone (1.0 mmol) and an Fe(III) amine-bis(phenolate) catalyst (0.05 mmol, 5 mol%).

-

Solvent & Reductant: Dissolve the mixture in 5 mL of dry THF. Slowly add phenylsilane (PhSiH₃) or triethoxysilane (3.0 mmol, 3.0 equiv) dropwise via syringe.

-

Self-Validation Check: Mild gas evolution may occur. The reaction color will shift as the active iron-hydride species is generated.

-

-

Reaction: Stir the homogeneous mixture at 60 °C for 16 hours.

-

Quenching: Cool to room temperature. Carefully quench the reaction by adding 1M NaOH (aq) (5 mL) dropwise to hydrolyze the silyl-amine intermediates. Stir vigorously for 30 minutes.

-

Isolation: Extract the mixture with EtOAc (3 × 15 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography to isolate the pure 3-amino-2-chloroacetophenone.

References

-

Chemoselective nitro reduction and hydroamination using a single iron catalyst Zhu, K., Shaver, M. P., & Thomas, S. P. Chemical Science, 2016, 7, 3031-3035. URL:[Link][1]

-

Applying a Guided Inquiry Approach to a Classic Practical on Chemoselective Reduction Campbell, C. D., Birkett, T. C., & Stewart, M. I. Journal of Chemical Education, 2024, 101(1). URL:[Link][2]

Sources

troubleshooting impurities in Acetophenone, 2-chloro-m-nitro- synthesis

Welcome to the Technical Support Center for the synthesis and purification of Acetophenone, 2-chloro-m-nitro- (CAS 99-47-8) [1]. Also known as 2-chloro-1-(3-nitrophenyl)ethanone or 3-nitrophenacyl chloride, this molecule is a critical electrophilic building block in drug development and custom fine chemical synthesis [3].

This guide is designed for application scientists and researchers to troubleshoot common impurity profiles, understand mechanistic pitfalls, and execute self-validating synthetic protocols.

Mechanistic Pathways & Impurity Mapping

Understanding where a synthesis diverges is the first step in troubleshooting. The target compound is typically synthesized via two primary routes: the electrophilic aromatic nitration of α-chloroacetophenone (Route A) or the α-chlorination of 3-nitroacetophenone (Route B).

Fig 1: Reaction pathways and impurity formation in Acetophenone, 2-chloro-m-nitro- synthesis.

Troubleshooting FAQs

Q1: During the nitration of α-chloroacetophenone (Route A), I am observing a complex mixture of isomers. How can I improve the regioselectivity for the meta-nitro product? Causality & Solution: The α-chloroacetyl group is meta-directing, but nitration is highly exothermic. If the internal temperature exceeds 0°C, the kinetic control degrades, leading to the formation of ortho/para isomers and dinitrated byproducts. Ensure the dropwise addition of the nitrating mixture (fuming HNO₃ in conc. H₂SO₄) occurs strictly while maintaining the internal temperature between -10°C and 0°C.

Q2: I chose the chlorination route (Route B), but my GC-MS shows a significant M+34 peak. What is this and how do I prevent it? Causality & Solution: An M+34 peak (relative to the target mass of 199) with a distinct isotopic pattern indicates the formation of α,α-dichloro-3-nitroacetophenone (over-chlorination). This occurs when using an excess of sulfuryl chloride (SO₂Cl₂) or if the reaction is left to stir after the starting material is consumed. Use exactly 1.05 equivalents of the chlorinating agent and quench the reaction immediately upon completion.

Q3: My isolated product from the nitration route has a broad melting point, and the IR spectrum shows a strong O-H stretch (~3400 cm⁻¹). What went wrong? Causality & Solution: You are observing the 2-hydroxy byproduct (2-hydroxy-1-(3-nitrophenyl)ethanone). The α-chloro group is highly activated by the adjacent carbonyl, making it highly susceptible to nucleophilic attack. If the strongly acidic reaction mixture is quenched into water that is allowed to warm up, acid-catalyzed hydrolysis occurs [3]. Always quench the reaction mixture by pouring it slowly over a large excess of crushed ice, ensuring the quench bath never exceeds 5°C.

Q4: My isolated Acetophenone, 2-chloro-m-nitro- is pure, but my downstream Hantzsch thiazole synthesis is stalling. Is the reagent degraded? Causality & Solution: The reagent is likely intact. While Acetophenone, 2-chloro-m-nitro- is a cost-effective intermediate, the chloride ion is a poorer leaving group compared to bromide. Comparative studies demonstrate that 2-chloro-3'-nitroacetophenone requires significantly longer reaction times and harsher conditions to achieve the same yields as its bromo-analogue [2]. If your reaction stalls, consider increasing the reflux time or adding a catalytic amount of NaI to facilitate an in situ Finkelstein exchange.

Analytical Signatures of Impurities

Use the following quantitative data to identify the specific impurities in your crude mixtures.

| Compound | GC-MS (m/z) | ¹H NMR (CDCl₃, δ ppm) Key Shifts | TLC R_f (Hex/EtOAc 3:1) |

| Acetophenone, 2-chloro-m-nitro- (Target) | 199 (M⁺), 201 | 4.70 (s, 2H, CH₂Cl), 8.3-8.8 (m, ArH) | 0.45 |

| o-Nitro Isomer Impurity | 199 (M⁺), 201 | 4.65 (s, 2H, CH₂Cl), 7.6-8.1 (m, ArH) | 0.40 |

| α,α-Dichloro Byproduct | 233 (M⁺), 235, 237 | 6.65 (s, 1H, CHCl₂), 8.3-8.8 (m, ArH) | 0.55 |

| 2-Hydroxy Byproduct | 181 (M⁺) | 4.90 (s, 2H, CH₂OH), Broad OH stretch | 0.15 |

| 3-Nitrobenzoic Acid (Oxidation) | 167 (M⁺) | No aliphatic protons, Broad COOH | 0.05 (streaks) |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the checkpoint criteria are met.

Protocol A: Synthesis via Nitration of α-Chloroacetophenone

Mechanism: Electrophilic aromatic substitution under strict kinetic control.

-

Acid Matrix Preparation: In a 500 mL 3-neck round-bottom flask equipped with an internal thermometer and mechanical stirrer, add 100 mL of concentrated H₂SO₄. Cool the flask to -10°C using a dry ice/acetone bath.

-

Substrate Addition: Slowly add 15.4 g (100 mmol) of α-chloroacetophenone in small portions.

-

Self-Validating Checkpoint: The solution should become a clear, pale yellow liquid. If it turns dark brown, the local temperature was too high; discard and restart.

-

-

Nitrating Mixture Addition: Prepare a mixture of 4.5 mL fuming HNO₃ (105 mmol) and 15 mL conc. H₂SO₄. Add this mixture dropwise via an addition funnel over 1 hour. Maintain the internal temperature strictly between -10°C and 0°C.

-

Reaction Maturation: Stir for an additional 30 minutes at 0°C.

-

Self-Validating Checkpoint: A TLC aliquot (quenched in ice water and extracted with EtOAc) should show complete consumption of the starting material (R_f 0.6) and a dominant spot for the product (R_f 0.45).

-

-

Quenching & Isolation: Pour the reaction mixture slowly over 500 g of vigorously stirred crushed ice.

-

Self-Validating Checkpoint: A pale yellow precipitate will immediately form. The temperature of the ice slurry must not exceed 5°C to prevent hydrolysis.

-

-

Purification: Filter the solid, wash with 3 x 100 mL of ice-cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol.

Protocol B: Synthesis via α-Chlorination of 3-Nitroacetophenone

Mechanism: Electrophilic enol chlorination.

-

Substrate Dissolution: Dissolve 16.5 g (100 mmol) of 3-nitroacetophenone in 100 mL of glacial acetic acid in a 250 mL round-bottom flask.

-

Reagent Addition: Add a catalytic amount of iodine (0.1 g). Slowly add 8.5 mL (105 mmol) of sulfuryl chloride (SO₂Cl₂) dropwise at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours.

-

Self-Validating Checkpoint: The evolution of HCl and SO₂ gas will cease when the reaction nears completion. GC-MS must confirm the disappearance of the 165 m/z peak (SM) and the appearance of the 199 m/z peak (Target) without significant formation of the 233 m/z peak (Over-chlorination).

-

-

Workup: Pour the mixture into 400 mL of ice water. Extract with dichloromethane (3 x 100 mL), wash the organic layer with saturated NaHCO₃ until neutral, dry over MgSO₄, and concentrate under reduced pressure.

References

- HazComFast. "2-Chloro-1-(3-nitrophenyl)ethanone (CAS 99-47-8) - Overview.

- BenchChem. "A Comparative Guide to the Reactivity of 2-Bromo-3'-nitroacetophenone and 2-Chloro-3'-nitroacetophenone.

- LookChem. "2-nitro-4-(2-chloroacetyl)-acetanilide and related intermediates.

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-m-nitroacetophenone Derivatives

Welcome to the technical support center for the synthesis and optimization of 2-chloro-m-nitroacetophenone derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize these critical intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction's intricacies, enabling you to troubleshoot effectively and optimize for yield, purity, and scalability. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Frequently Asked Questions (FAQs): Core Synthesis Principles

This section addresses fundamental questions regarding the synthesis of 2-chloro-m-nitroacetophenone, a class of α-haloketones that are valuable precursors in heterocyclic synthesis.[1]

Q1: What is the primary method for synthesizing 2-chloro-m-nitroacetophenone?

A1: The most direct and common method is the electrophilic α-chlorination of the parent ketone, m-nitroacetophenone. This reaction proceeds by converting the ketone into its enol or enolate form, which then acts as a nucleophile, attacking an electrophilic chlorine source ("Cl+").[2] The electron-withdrawing nature of the meta-nitro group deactivates the aromatic ring towards electrophilic substitution, which helps to favor the desired α-chlorination at the acetyl group.

Q2: How does the reaction mechanism work, and why is an acid or base often required?

A2: The mechanism hinges on the formation of a nucleophilic enol or enolate intermediate. The α-hydrogens of a ketone are acidic due to the electron-withdrawing carbonyl group and can be removed by a base.[1] Alternatively, in the presence of an acid, the carbonyl oxygen is protonated, which enhances the acidity of the α-hydrogens and facilitates the formation of the enol tautomer. Both the enolate and the enol are nucleophilic at the α-carbon and will readily react with an electrophilic halogenating agent.[3]

Caption: Acid-catalyzed enol formation and subsequent chlorination.

Q3: Which chlorinating agents are most effective for this transformation?

A3: Several reagents can be used, each with its own advantages and disadvantages. The choice often depends on the scale, desired selectivity, and laboratory safety protocols.

| Chlorinating Agent | Key Advantages | Key Considerations |

| Sulfuryl Chloride (SO₂Cl₂) | Inexpensive and effective. | Can lead to over-chlorination and generates corrosive HCl and SO₂ byproducts.[2] |

| N-Chlorosuccinimide (NCS) | Milder, solid reagent, easier to handle. | Often requires a catalyst (acid or radical initiator); can be slower.[4] |

| Trichloroisocyanuric Acid (TCCA) | Stable, high-chlorine content solid; cost-effective. | Can be very reactive; requires careful control of stoichiometry.[4] |

| p-Toluenesulfonyl Chloride (TsCl) | Used with a strong base (like LDA) to trap the enolate. Good for regioselective chlorination. | Requires stoichiometric base and anhydrous conditions; not ideal for methyl ketones.[2] |

Troubleshooting Guide: From Low Yields to Impure Products

This section is structured to help you diagnose and solve common problems encountered during the synthesis.

Problem 1: Low or no yield of the desired 2-chloro-m-nitroacetophenone.

-

Possible Cause A: Inefficient Enol/Enolate Formation.

-

Explanation: The reaction cannot proceed without the nucleophilic enol or enolate intermediate. If using an acid catalyst, it may be too weak or used in insufficient quantity. If using a base to generate an enolate, conditions may not be anhydrous, or the base may not be strong enough.

-

Solution:

-

Acid-Catalyzed: Ensure a strong acid catalyst (e.g., concentrated HCl or H₂SO₄) is used. Gentle heating can also promote enolization, but must be carefully controlled to prevent side reactions.[5][]

-

Base-Mediated: If using a base like LDA, ensure all glassware is flame-dried, and solvents are strictly anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[2][7]

-

-

-

Possible Cause B: Inactive Chlorinating Agent.

-

Explanation: Reagents like NCS and TCCA can degrade over time, especially with improper storage. Gaseous chlorine or liquid sulfuryl chloride can also lose potency if not handled correctly.

-

Solution: Use a freshly opened bottle of the chlorinating agent or test its activity on a more reactive substrate. Store reagents according to manufacturer specifications.

-

Problem 2: Significant formation of 2,2-dichloro-m-nitroacetophenone.

-

Explanation: This is a common side reaction. The initial product, 2-chloro-m-nitroacetophenone, still possesses an α-hydrogen. The electron-withdrawing effect of the newly added chlorine atom can make this remaining α-hydrogen even more acidic, leading to a second chlorination event.[8] This is particularly prevalent when using highly reactive chlorinating agents or an excess of the reagent.

-

Solution:

-

Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use no more than 1.0-1.05 equivalents. A slow, dropwise addition of the chlorinating agent to the ketone solution can help maintain a low instantaneous concentration, favoring mono-chlorination.

-

Lower Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to reduce the rate of the second chlorination, which typically has a higher activation energy.[]

-

Monitor Closely: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.[9]

-

Caption: A diagnostic workflow for common synthesis problems.

Problem 3: Formation of byproducts from chlorination on the aromatic ring.

-

Explanation: Although the nitro group is deactivating, forcing conditions (high temperatures, strong Lewis acid catalysts, or highly reactive chlorinating agents) can sometimes lead to electrophilic aromatic substitution on the ring.[10]

-

Solution:

-

Avoid Harsh Conditions: Steer clear of strong Lewis acids unless absolutely necessary. Use the mildest effective temperature for the reaction.

-

Select Reagent Carefully: Reagents like NCS are less prone to causing ring halogenation compared to Cl₂ with a Lewis acid catalyst.[4] A method using acetyl chloride with a catalytic amount of ceric ammonium nitrate (CAN) has been reported to be highly chemoselective for α-chlorination without aromatic nuclear chlorination.[10]

-

Problem 4: The crude product is a dark oil and difficult to purify.

-

Explanation: Dark coloration often indicates decomposition or polymerization side products, which can result from excessive heat or prolonged reaction times. These impurities can interfere with crystallization and complicate chromatographic separation.

-

Solution:

-

Purification Strategy: For challenging purifications, column chromatography is generally the most effective method. A gradient elution starting from a non-polar solvent system (e.g., hexane/petroleum ether) and gradually increasing the polarity with ethyl acetate is typically successful.

-

Recrystallization: If the product is semi-solid, recrystallization can be an effective and scalable purification method. Finding a suitable solvent system is key; common choices include ethanol, isopropanol, or mixed solvents like ethyl acetate/hexane.[11]

-

Reaction Quench: Ensure the reaction is properly quenched. For acid-catalyzed reactions, this involves neutralizing with a weak base like sodium bicarbonate solution. For reactions with reagents like SO₂Cl₂, quenching with cold water or a bicarbonate solution is crucial to neutralize acids and destroy any remaining reagent.

-

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-m-nitroacetophenone using Sulfuryl Chloride

-

Materials:

-

m-Nitroacetophenone

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve m-nitroacetophenone (1.0 eq) in anhydrous DCM.

-

Cool the flask to 0 °C in an ice-water bath.

-

Charge the dropping funnel with sulfuryl chloride (1.05 eq) dissolved in a small amount of anhydrous DCM.

-

Add the sulfuryl chloride solution dropwise to the stirred ketone solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring progress by TLC.

-

Once the starting material is consumed, slowly and carefully quench the reaction by adding it to a beaker of cold, saturated NaHCO₃ solution with vigorous stirring (Caution: gas evolution).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Protocol 2: Purification by Column Chromatography

-

Materials:

-

Crude 2-chloro-m-nitroacetophenone

-

Silica gel (230-400 mesh)

-

Hexane or petroleum ether

-

Ethyl acetate

-

-

Procedure:

-

Slurry Pack: Prepare a chromatography column by slurry-packing silica gel in hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica until it is a free-flowing powder. Carefully load this powder onto the top of the packed column.

-

Elution: Begin eluting with 100% hexane. Gradually increase the solvent polarity by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexane, then 5%, 10%, etc.).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-chloro-m-nitroacetophenone.

-

Caption: General workflow for purification via column chromatography.

References

- Vertex AI Search. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.

-

Al-Hiari, Y. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-824. [Link]

-

Boga, C., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(11), 2639. [Link]

-

Wang, Z., et al. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Journal of the American Chemical Society, 146(5), 3299-3306. [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved March 26, 2026, from [Link]

-

Brummond, K. M., & Gesenberg, K. D. (n.d.). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. West Virginia University. [Link]

-

Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved March 26, 2026, from [Link]

-

de la Mare, P. B. D., & Newman, P. A. (1982). Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. Journal of the Chemical Society, Perkin Transactions 2, (2), 163-167. [Link]

-

SIELC Technologies. (n.d.). Separation of 2-Nitroacetophenone on Newcrom R1 HPLC column. Retrieved March 26, 2026, from [Link]

-

Pal, M., et al. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Arkivoc, 2003(9), 34-38. [Link]

-

Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved March 26, 2026, from [Link]

- Google Patents. (n.d.). CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.

-

Chemistry Stack Exchange. (2018). Manufacture of p-nitroacetophenone. Retrieved March 26, 2026, from [Link]

-

Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Retrieved March 26, 2026, from [Link]

- Google Patents. (n.d.). CN102079711A - Preparation method of m-nitroacetophenone.

-

Reddy, D. S., et al. (2019). Reductive Halogenation Reactions: Selective Synthesis of Unsymmetrical α-Haloketones. Organic Letters, 21(20), 8254-8258. [Link]

-

De Ruiter, J., et al. (1986). Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators 2-chloroacetophenone and o-chlorobenzylidene malononitrile. Journal of Analytical Toxicology, 10(4), 140-144. [Link]

-

American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved March 26, 2026, from [Link]

- Patsnap. (n.d.). CN102816027A - Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone.

-

Organic Syntheses. (2019). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to p-Chloroacetophenone: (R)-(+)-1-(4-Chlorophenyl)-1-m-tolylethanol. Organic Syntheses, 96, 333-350. [Link]

-

University of Porto Repository. (n.d.). Optimizing chemical reaction conditions with artificial intelligence. Retrieved March 26, 2026, from [Link]

-

ACS Publications. (n.d.). High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information. Retrieved March 26, 2026, from [Link]

Sources

- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. mdpi.com [mdpi.com]

- 4. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 5. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Troubleshooting & Storage Guide for Acetophenone, 2-chloro-m-nitro-

Welcome to the Technical Support Center for Acetophenone, 2-chloro-m-nitro- (CAS: 99-47-8), also widely known in literature as m-nitrophenacyl chloride or 2-chloro-1-(3-nitrophenyl)ethanone.

Because this compound features an α -chloro ketone structural motif coupled with a photo-active nitroaromatic system, it is highly reactive. While this reactivity makes it an excellent electrophilic building block for organic synthesis, it also renders the compound extremely susceptible to hydrolytic, photochemical, and base-mediated degradation during storage. This guide provides causality-driven troubleshooting, quantitative data, and self-validating protocols to ensure the long-term integrity of your material.

Part 1: Troubleshooting FAQs

Q1: Why did my stored batch of Acetophenone, 2-chloro-m-nitro- develop a pungent odor and cause a pH drop when dissolved? Causality & Explanation: Your compound has undergone moisture-induced SN2 hydrolysis. The strong electron-withdrawing nature of both the adjacent carbonyl group and the meta-nitro group severely polarizes the C-Cl bond, making the α -carbon highly electrophilic[1]. When exposed to atmospheric moisture, the compound undergoes hydrolytic decomposition, displacing the chloride ion to form m-nitrophenacyl alcohol and hydrochloric acid (HCl)[1]. The volatilization of HCl is responsible for the pungent odor and the subsequent pH drop in solution. Furthermore, the generated HCl can autocatalyze further degradation and corrode metallic storage containers[1].

Q2: The compound changed from a pale yellow powder to a dark, sticky residue after being left on the benchtop. Is it still usable? Causality & Explanation: No, the material is highly degraded and must be discarded. Acetophenone derivatives with α -halogen substituents are highly photoactive. Exposure to ambient UV or visible light triggers homolytic cleavage of the C-Cl bond, generating highly reactive carbon and chlorine radicals[2]. Additionally, the nitroaromatic system can undergo Norrish-type photochemical cleavages. These radicals rapidly recombine or react with neighboring molecules to form complex, dark-colored polymeric mixtures, completely destroying the assay purity[2].

Q3: My scale-up reaction yielded complex polymeric mixtures instead of the desired alkylated product. What happened during storage or handling? Causality & Explanation: α -Chloro ketones are exquisitely sensitive to trace bases. If the compound was stored in glassware washed with alkaline detergents and not properly neutralized, or if it was exposed to trace amines, it can undergo base-mediated self-condensation[3]. The base deprotonates the highly acidic α -carbon, forming an enolate that rapidly attacks the carbonyl group of an adjacent molecule (an aldol-type condensation), leading to complex oligomeric byproducts[3].

Part 2: Quantitative Degradation Summary

To easily identify and prevent degradation, compare your batch against these quantitative and visual indicators.

| Degradation Pathway | Environmental Trigger | Kinetic / Quantitative Indicator | Preventive Storage Condition |

| SN2 Hydrolysis | Moisture / Humidity (> 10% RH) | pH drop (< 5.5 in 1 mg/mL aqueous test); Pungent HCl odor | Store under inert gas (Argon/N 2 ); keep tightly sealed. |

| Photolytic Cleavage | UV / Visible Light (< 400 nm) | Purity drop via GC/MS (< 95%); Discoloration to dark brown | Store exclusively in amber glass vials; wrap in foil. |

| Base Condensation | Trace bases / Alkaline glass | Insoluble polymeric clumps; Loss of defined melting point | Use acid-washed or strictly neutral PTFE-lined containers. |

| Thermal Decay | Elevated Temperatures | Accelerated hydrolysis (Rate doubles per 10 °C increase) | Store at 2–8 °C (short-term) or -20 °C (long-term). |

Part 3: Mechanistic Workflow

Below is the logical relationship between the environmental triggers, the specific degradation pathways of Acetophenone, 2-chloro-m-nitro-, and the protective storage strategies required to block them.

Degradation pathways of Acetophenone, 2-chloro-m-nitro- and preventive storage strategies.

Part 4: Standard Operating Procedure (SOP)